REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([NH:13][NH:14]C(OC(C)(C)C)=O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:22][C:23]1[N:28]=[CH:27][C:26](B(O)O)=[CH:25][N:24]=1.C(=O)([O-])[O-].[K+].[K+].Cl.O1CCOCC1>O1CCOCC1.O.C(OCC)(=O)C.CO>[CH3:22][C:23]1[N:28]=[CH:27][C:26]([C:2]2[CH:3]=[CH:4][C:5]([C:8]3([C:11]([NH:13][NH2:14])=[O:12])[CH2:9][CH2:10]3)=[CH:6][CH:7]=2)=[CH:25][N:24]=1 |f:2.3.4,5.6|
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Name
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|
Quantity
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2.34 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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CC1=NC=C(C=N1)B(O)O
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Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.39 mL
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Type
|
reactant
|
Smiles
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Cl.O1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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WASH
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Details
|
The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=50:50 to 100:0)
|
Type
|
CUSTOM
|
Details
|
The obtained partially purified product
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was separated into organic and aqueous layers with methylene chloride (150 mL) and saturated aqueous sodium hydrogencarbonate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C1=CC=C(C=C1)C1(CC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 591 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |